Home > Products > Screening Compounds P74402 > TAK-070 free base
TAK-070 free base - 212571-56-7

TAK-070 free base

Catalog Number: EVT-283123
CAS Number: 212571-56-7
Molecular Formula: C27H31NO
Molecular Weight: 385.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-070 is a non-competitive BACE1 inhibitor.
Overview

TAK-070 free base is a pharmacological compound primarily recognized for its role as a noncompetitive inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). This enzyme is crucial in the production of amyloid-beta peptides, which are significant contributors to the development of Alzheimer’s disease. TAK-070 has demonstrated potential in reducing amyloid-beta pathology and improving cognitive functions in various animal models, indicating its therapeutic promise in neurodegenerative disorders.

Source and Classification

TAK-070 free base is classified as a small molecule drug candidate. Its chemical identification number is 212571-56-7, and it falls within the category of BACE1 inhibitors. The compound's structure and activity have been explored in the context of Alzheimer's disease research, focusing on its ability to modulate amyloid-beta levels in the brain.

Synthesis Analysis

The synthesis of TAK-070 free base involves complex organic chemistry techniques, although specific detailed methodologies are not extensively documented in public literature. The synthesis typically includes:

  • Formation of Core Structure: Initial reactions establish the foundational framework of the compound.
  • Functionalization: Subsequent reactions modify the core structure to enhance its inhibitory activity against BACE1.

While exact synthetic routes remain somewhat obscure, ongoing research aims to optimize these processes for efficiency and scalability .

Molecular Structure Analysis

TAK-070 free base possesses a unique molecular structure that facilitates its interaction with BACE1. The specific molecular formula and structural details are not explicitly provided in the available literature, but it is characterized by a complex arrangement that allows for noncompetitive binding to the enzyme. This binding mechanism differentiates it from other BACE1 inhibitors that typically engage in competitive inhibition.

Data

  • Molecular Weight: Not specified in available resources.
  • Chemical Formula: Not explicitly mentioned; further research may be required to elucidate this information.
Chemical Reactions Analysis

TAK-070 free base primarily engages in chemical reactions relevant to its interaction with BACE1. As a noncompetitive inhibitor, it binds to an allosteric site on the enzyme rather than the active site, which allows it to inhibit BACE1 activity without competing with substrate binding. This mechanism is crucial for its therapeutic effects against amyloid-beta peptide production.

Technical Details

The interactions between TAK-070 and BACE1 can be characterized by:

  • Binding Affinity: The strength of the interaction between TAK-070 and BACE1, which determines its effectiveness as an inhibitor.
  • Enzyme Kinetics: Studies exploring how TAK-070 affects the rate of amyloid-beta production through BACE1 inhibition.
Mechanism of Action

The mechanism of action for TAK-070 free base revolves around its noncompetitive inhibition of BACE1. By binding to an alternative site on the enzyme, TAK-070 effectively reduces the enzymatic conversion of amyloid precursor proteins into amyloid-beta peptides. This action helps lower amyloid-beta levels in the brain, potentially mitigating cognitive decline associated with Alzheimer’s disease.

Data

Research indicates that TAK-070 leads to:

  • Reduced Levels of Amyloid-Beta Peptides: Demonstrating its efficacy in lowering pathological markers associated with Alzheimer's.
  • Increased Neuroprotective Factors: Such as soluble amyloid precursor protein alpha (sAPPα), which supports neuronal health.
Physical and Chemical Properties Analysis

While specific physical and chemical properties of TAK-070 free base are not comprehensively documented, general characteristics typical for similar compounds include:

  • Solubility: Likely soluble in organic solvents; specific solubility data would require empirical testing.
  • Stability: Expected stability under standard laboratory conditions, though detailed stability studies would be beneficial.

Relevant Data or Analyses

Further analytical methods such as High Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to characterize these properties more thoroughly.

Applications

TAK-070 free base holds significant promise in scientific research, particularly in studies related to Alzheimer’s disease. Its applications include:

  • Research on Neurodegeneration: Investigating mechanisms underlying Alzheimer’s disease pathology.
  • Potential Therapeutic Development: As a candidate for drug development aimed at reducing cognitive decline through modulation of amyloid-beta production.

The compound's ability to influence both amyloid-beta levels and neuroprotective factors makes it a valuable tool for researchers exploring innovative treatments for neurodegenerative diseases.

Properties

CAS Number

212571-56-7

Product Name

TAK-070 free base

IUPAC Name

N,N-dimethyl-2-[(2R)-6-[(4-phenylphenyl)methoxy]-1,2,3,4-tetrahydronaphthalen-2-yl]ethanamine

Molecular Formula

C27H31NO

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C27H31NO/c1-28(2)17-16-21-8-13-26-19-27(15-14-25(26)18-21)29-20-22-9-11-24(12-10-22)23-6-4-3-5-7-23/h3-7,9-12,14-15,19,21H,8,13,16-18,20H2,1-2H3/t21-/m0/s1

InChI Key

SETMAZMOXYOEJA-NRFANRHFSA-N

SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

TAK-070, TAK 070, TAK070

Canonical SMILES

CN(C)CCC1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Isomeric SMILES

CN(C)CC[C@@H]1CCC2=C(C1)C=CC(=C2)OCC3=CC=C(C=C3)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.